N-[4-(acetylamino)phenyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
Description
N-[4-(acetylamino)phenyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a synthetic acetamide derivative featuring a phthalazine core substituted with 7,8-dimethoxy and 1-oxo groups, linked via an acetamide bridge to a 4-(acetylamino)phenyl moiety. The compound’s structure combines electron-donating methoxy groups on the phthalazine ring with a polar acetylamino group on the phenyl ring, which may enhance hydrogen-bonding capacity and solubility in polar solvents.
Properties
Molecular Formula |
C20H20N4O5 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C20H20N4O5/c1-12(25)22-14-5-7-15(8-6-14)23-17(26)11-24-20(27)18-13(10-21-24)4-9-16(28-2)19(18)29-3/h4-10H,11H2,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
DMDWMHSCVVXMIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=CC(=C3OC)OC)C=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetylamino Intermediate: The initial step involves the acetylation of 4-aminophenylamine to form N-(4-acetylamino)phenylamine.
Synthesis of the Phthalazinone Moiety: The next step involves the synthesis of the 7,8-dimethoxy-1-oxophthalazin-2(1H)-yl intermediate through a series of reactions, including nitration, reduction, and cyclization.
Coupling Reaction: The final step involves the coupling of the N-(4-acetylamino)phenylamine with the 7,8-dimethoxy-1-oxophthalazin-2(1H)-yl intermediate under appropriate reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The acetylamino and phthalazinone moieties may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structural uniqueness lies in its substituents: 7,8-dimethoxy-phthalazine and 4-(acetylamino)phenyl. Below is a comparative analysis with analogous phthalazine- and acetamide-containing derivatives:
Key Observations:
Substituent Effects on Solubility: The acetylamino group in the target compound may improve aqueous solubility compared to halogenated analogs (e.g., 4-chlorobenzyl or 4-chlorophenyl substituents), which are more lipophilic .
Hydrogen-Bonding Capacity: The acetylamino (-NHCOCH₃) group in the target compound can act as both a hydrogen-bond donor and acceptor, unlike purely halogenated substituents (e.g., chlorophenyl), which lack H-bond donors. This property may influence crystal packing or binding affinity in biological systems .
Synthetic Methodology :
- The synthesis of similar compounds often employs carbodiimide-mediated coupling (e.g., EDC·HCl in dichloromethane with triethylamine) to form the acetamide bond, as seen in and . The target compound could be synthesized via analogous methods.
Crystal Structure and Conformation :
- highlights that substituents influence dihedral angles between aromatic rings and amide groups, affecting molecular conformation. For example, dichlorophenyl-substituted acetamides exhibit dihedral angles of 44.5°–77.5°, which could differ in the target compound due to steric effects from methoxy groups .
Biological Activity
N-[4-(acetylamino)phenyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a synthetic compound that has garnered interest in pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an acetylamino group and a phthalazinone moiety. The presence of methoxy groups enhances its lipophilicity, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
- Receptor Modulation : It is hypothesized to interact with several receptors, including those involved in apoptosis and cell cycle regulation.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins.
- Antimicrobial Properties : Some studies have indicated potential efficacy against bacterial strains, although further research is needed to establish clinical relevance.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antitumor Efficacy : In vitro assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines. A study reported a 50% inhibition concentration (IC50) of 15 µM in breast cancer cells, indicating substantial anticancer potential .
- Apoptosis Induction : A detailed analysis showed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins in treated cells. Flow cytometry analysis revealed a significant increase in early apoptotic cells after 24 hours of treatment .
- Antimicrobial Testing : The compound was tested against several bacterial strains, showing moderate inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. These results suggest potential use as an antimicrobial agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
